2-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
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Description
2-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Chemical Reactions and Molecular Studies
Studies have also explored the chemical behaviors and reactions of similar compounds, providing insight into their reactivity patterns and potential applications in designing new molecules. For instance, the reaction of 2-(1H-pyrazol-5-yl)phenols with 1-chloro-2-nitrobenzenes under specific conditions leads to the formation of pyrazolo-fused compounds, demonstrating a tandem, atom-economical process (A. Sapegin et al., 2012). Another research focused on the synthesis and structural characterization of p-nitrobenzamide compounds, employing spectroscopic and computational methods to analyze their molecular properties, which are crucial for understanding their chemical behavior and potential applications (N. Burcu Arslan, C. Kazak, & F. Aydın, 2015).
Applications in Material Science and Crystal Engineering
The compound and its derivatives find applications in material science and crystal engineering. Research in this area involves studying molecular tapes mediated via hydrogen bonds and halogen bonds in complexes, showcasing the structural diversity and potential for designing new materials (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-11-3-6-18(12(2)7-11)24-19(15-9-29-10-17(15)23-24)22-20(26)14-8-13(25(27)28)4-5-16(14)21/h3-8H,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVJSGRMBIWHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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